molecular formula C20H20ClNO4 B2737540 1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone CAS No. 2220-05-5

1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone

Cat. No.: B2737540
CAS No.: 2220-05-5
M. Wt: 373.83
InChI Key: MBYDROYCUIVSIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of cotarnine with indole derivatives . Aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone.


Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its aromatic indole nucleus. Electrophilic substitution occurs readily on indole due to the excessive π-electron delocalization. It has been used in various reactions to synthesize derivatives with diverse biological activities .

Scientific Research Applications

Organic Synthesis and Catalysis

This compound is relevant in the context of organic synthesis, where it may serve as a precursor or intermediate in the synthesis of complex organic molecules. For instance, the use of DABCO as a catalyst in the diastereoselective synthesis of related compounds demonstrates the importance of such chemical entities in facilitating organic reactions under environmentally benign conditions (Salari, Mosslemin, & Hassanabadi, 2017). The ability to perform reactions in aqueous media highlights the compound's utility in green chemistry applications.

Intermolecular Interactions

Research into the weak interactions in barbituric acid derivatives, including unusually steady intermolecular organic “sandwich” complexes, sheds light on the potential of 1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone to form stable intermolecular complexes (Khrustalev, Krasnov, & Timofeeva, 2008). This research is vital for understanding molecular recognition and self-assembly processes, which are fundamental in materials science and nanotechnology.

Synthesis of Heterocyclic Compounds

The compound's structure is closely related to heterocyclic chemistry, where it can be used in the synthesis of novel heterocyclic compounds. For example, the synthesis of pyrrolo[4,3,2-de]quinolines from related quinoline derivatives indicates the broader utility of such compounds in generating biologically active heterocycles with potential pharmaceutical applications (Roberts, Joule, Bros, & Álvarez, 1997).

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-22-8-7-13-9-17-19(26-11-25-17)20(24-2)18(13)15(22)10-16(23)12-3-5-14(21)6-4-12/h3-6,9,15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYDROYCUIVSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=CC=C(C=C4)Cl)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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